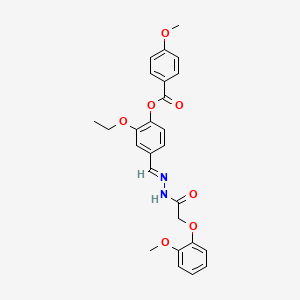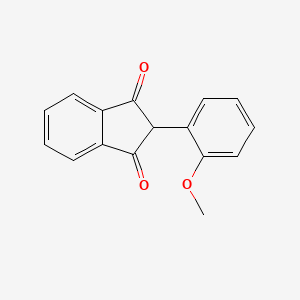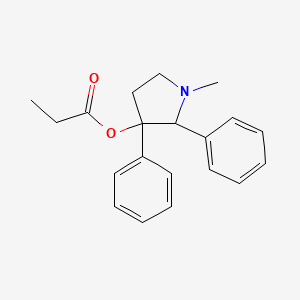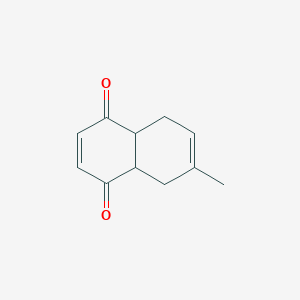![molecular formula C16H13N3O3S B12000565 4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid CAS No. 7355-16-0](/img/structure/B12000565.png)
4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid is an organic compound with the molecular formula C16H13N3O3S. It is a derivative of naphthalenesulfonic acid and contains both an amino group and a phenyldiazenyl group. This compound is known for its vibrant color and is often used in the production of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid typically involves the diazotization of aniline followed by a coupling reaction with 4-amino-1-naphthalenesulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of aniline and naphthalenesulfonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various electrophiles can be used in substitution reactions, including halogens and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenesulfonic acids and aniline derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are used in staining techniques for microscopy.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is widely used in the production of dyes, pigments, and other colorants for textiles and plastics.
Mécanisme D'action
The mechanism of action of 4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect cellular processes and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-3-hydroxy-1-naphthalenesulfonic acid
- 4-amino-2,7-naphthalenedisulfonic acid
- 4-amino-1,7-naphthalenedisulfonic acid
Uniqueness
4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid is unique due to its specific diazenyl linkage, which imparts distinct chemical and physical properties. This linkage allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
7355-16-0 |
|---|---|
Formule moléculaire |
C16H13N3O3S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-amino-3-phenyldiazenylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H13N3O3S/c17-16-13-9-5-4-8-12(13)15(23(20,21)22)10-14(16)19-18-11-6-2-1-3-7-11/h1-10H,17H2,(H,20,21,22) |
Clé InChI |
NVHYKPCSIVPAAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000490.png)



![{[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B12000525.png)



![2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B12000560.png)

![4-(4-bromophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B12000568.png)

![2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000576.png)
